molecular formula C10H16N2 B2438348 1-(cyclopentylmethyl)-4-methyl-1H-pyrazole CAS No. 1866034-76-5

1-(cyclopentylmethyl)-4-methyl-1H-pyrazole

Cat. No.: B2438348
CAS No.: 1866034-76-5
M. Wt: 164.252
InChI Key: XRVYMJWOCPYXKD-UHFFFAOYSA-N
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Description

1-(cyclopentylmethyl)-4-methyl-1H-pyrazole is an organic compound that belongs to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This compound is characterized by the presence of a cyclopentylmethyl group attached to the first nitrogen atom and a methyl group attached to the fourth carbon atom of the pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(cyclopentylmethyl)-4-methyl-1H-pyrazole typically involves the reaction of cyclopentylmethyl hydrazine with 4-methyl-3-pyrazolecarboxaldehyde under acidic or basic conditions. The reaction proceeds through the formation of a hydrazone intermediate, which then undergoes cyclization to form the desired pyrazole compound. The reaction conditions, such as temperature, solvent, and pH, can be optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure consistent quality and scalability. The use of automated reactors and precise control of reaction parameters can enhance the efficiency and safety of the production process. Additionally, green chemistry principles, such as the use of eco-friendly solvents and catalysts, can be incorporated to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

1-(cyclopentylmethyl)-4-methyl-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazole N-oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding hydrazine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyrazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole N-oxides, while substitution reactions can produce various substituted pyrazoles with different functional groups.

Scientific Research Applications

1-(cyclopentylmethyl)-4-methyl-1H-pyrazole has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug discovery.

    Industry: It is used in the development of agrochemicals, dyes, and other industrial products.

Mechanism of Action

The mechanism of action of 1-(cyclopentylmethyl)-4-methyl-1H-pyrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 1-(Cyclopentylmethyl)-3-methylpyrazole
  • 1-(Cyclopentylmethyl)-5-methylpyrazole
  • 1-(Cyclohexylmethyl)-4-methylpyrazole

Uniqueness

1-(cyclopentylmethyl)-4-methyl-1H-pyrazole is unique due to its specific substitution pattern on the pyrazole ring, which can influence its chemical reactivity and biological activity. The presence of the cyclopentylmethyl group provides steric and electronic effects that differentiate it from other similar compounds.

Properties

IUPAC Name

1-(cyclopentylmethyl)-4-methylpyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2/c1-9-6-11-12(7-9)8-10-4-2-3-5-10/h6-7,10H,2-5,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRVYMJWOCPYXKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(N=C1)CC2CCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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